molecular formula C27H27N3O4S2 B2895192 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533869-09-9

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2895192
CAS RN: 533869-09-9
M. Wt: 521.65
InChI Key: MRYKABSZDPPLTM-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Screening

Compounds with structural similarities, including various benzothiazoles and dihydroisoquinolines, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds exhibit marked biological activities, suggesting potential utility in developing therapeutic agents. For example, the synthesis of bioactive molecules involving fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole underscores the significance of these chemical frameworks in medicinal chemistry research (Patel et al., 2009).

Anticancer and Antiproliferative Activities

Research into quinazoline and dihydroisoquinoline derivatives has highlighted their potential as anticancer agents. Studies have shown that these compounds can exhibit potent antiproliferative activities against various cancer cell lines, making them valuable for cancer research. For instance, the discovery of PI3K inhibitors and anticancer agents based on bioisostere, involving sulfonamino-benzamides, underscores the therapeutic potential of these molecular structures in targeting cancer pathways (Shao et al., 2014).

Synthesis and Characterization for Biological Screening

The synthesis and characterization of novel chemical entities, including those related to dihydroisoquinolines, for biological and pharmacological screening, are central to advancing drug discovery and development. Research efforts in this area often aim to explore the pharmacological and structure-activity relationships of these compounds, contributing to the development of new therapeutic agents with improved efficacy and safety profiles. The exploration of quinazoline derivatives as diuretic and antihypertensive agents exemplifies this research direction, highlighting the versatility of these compounds in addressing diverse therapeutic targets (Rahman et al., 2014).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-3-30-25-23(34-4-2)10-7-11-24(25)35-27(30)28-26(31)20-12-14-22(15-13-20)36(32,33)29-17-16-19-8-5-6-9-21(19)18-29/h5-15H,3-4,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKABSZDPPLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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